5-Methoxy-2-methyl-1H-inden-1-ol
Description
Structural Significance of the Indene (B144670) Scaffold and its Derivatives in Organic Chemistry
The indene scaffold, a key structural motif in organic chemistry, consists of a benzene (B151609) ring fused to a five-membered ring. This arrangement imparts a unique combination of aromaticity and reactivity. The scaffold itself is a versatile building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.
Derivatives of indene have been explored for a variety of applications. For instance, certain indene-based compounds have been investigated as ligands for serotonin (B10506) 5-HT6 receptors, highlighting their potential in medicinal chemistry. nih.gov The development of novel indene derivatives as agonists for the retinoic acid receptor α (RARα) further underscores the therapeutic promise of this structural class. nih.govmdpi.com The ability to selectively functionalize the indene core allows for the fine-tuning of a molecule's properties to achieve desired biological or chemical effects.
Overview of Key Research Areas Pertaining to Substituted Indenols
Research into substituted indenols is a dynamic field, with studies often focusing on their synthesis and potential applications. The enantioselective synthesis of indenols, for example, is a significant area of interest as the chirality of these molecules can be crucial for their biological activity. scilit.com
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of indenols and their derivatives. documentsdelivered.com These methods offer a route to complex molecular architectures from simpler starting materials. The development of efficient synthetic strategies, such as those involving intramolecular cyclization, is critical for accessing a diverse range of substituted indenols for further study.
The functional groups attached to the indenol core play a pivotal role in determining the compound's characteristics. For example, the synthesis of indene derivatives with anti-inflammatory activity has been a subject of research, with specific substitutions leading to potent biological effects. acs.org Furthermore, the design and synthesis of dihydro-1H-indene derivatives as tubulin polymerization inhibitors with anti-angiogenic and antitumor potency demonstrate the significant potential of this class of compounds in cancer research. nih.gov
The synthesis of 5-Methoxy-2-methyl-1H-inden-1-ol would likely involve the reduction of the corresponding indanone, 5-methoxy-2-methyl-1-indanone. The properties of this precursor, such as its melting point of 107-109 °C, are well-documented. nih.gov The subsequent reduction to the indenol would introduce a chiral center at the C1 position, leading to the formation of enantiomers.
Table 1: Properties of a Key Precursor to this compound
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Melting Point |
|---|---|---|---|---|
| 5-Methoxy-1-indanone | C10H10O2 | 162.19 g/mol | 5111-70-6 | 107-109 °C |
Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12/h3-6,11-12H,1-2H3 |
InChI Key |
CJYSPSOSYQGYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=CC(=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxy 2 Methyl 1h Inden 1 Ol and Analogues
Catalytic Asymmetric Synthesis of Chiral Indenols
The generation of chiral indenols with high enantiopurity is a key challenge in organic synthesis. Various transition metal-catalyzed reactions have been developed to achieve this, offering powerful tools for constructing these stereochemically rich molecules.
Palladium(II)-Catalyzed Annulation Reactions for Enantioselective Indenol Formation
Palladium catalysis has emerged as a versatile tool for the enantioselective synthesis of substituted indenols. One prominent strategy involves the asymmetric annulation of 2-formylphenylboronic acids with internal alkynes. This method, utilizing a chiral phosphinooxazoline/palladium(II) catalyst, allows for the formation of a wide array of optically active 2,3-disubstituted indenols in high yields and with excellent enantioselectivities. The reaction demonstrates broad substrate scope, tolerating various internal alkynes, including those that are less reactive, such as diaryl substituted ones.
Another powerful palladium-catalyzed approach is the intermolecular carbopalladation cascade of ortho-iodostyrenes with ynol ethers. This method leads to the regioselective formation of oligosubstituted 1-indenol ethers. The catalytic cycle is turned over via a Heck reaction, and in some cases, C-H and C-C reductive eliminations are observed. While this method provides access to diverse indenol scaffolds, achieving high enantioselectivity can be challenging and is an area of ongoing research.
| Catalyst System | Reactants | Product | Yield (%) | ee (%) |
| Pd(OAc)₂ / (S)-tBu-FOXAP | 2-Formylphenylboronic acid, 1-Phenyl-1-butyne | 2,3-Disubstituted indenol | 81 | 87 |
| Pd(OAc)₂ / Chiral Ligand | o-Iodostyrene, Trimethyl(phenoxyethynyl)silane | Substituted 1-indenol ether | 65 | N/A |
This table presents representative data for palladium-catalyzed synthesis of indenol analogues. Specific data for 5-Methoxy-2-methyl-1H-inden-1-ol is not available in the reviewed literature.
Rhodium(III)-Catalyzed C-H Activation/Annulation Strategies for Chiral Tertiary Indenols
Rhodium(III)-catalyzed C-H activation and annulation of ketones with alkynes has proven to be a highly effective method for the synthesis of chiral tertiary indenols. These reactions proceed under mild conditions with excellent atom economy, affording a range of valuable chiral compounds in high yields and enantioselectivities. The use of chiral cyclopentadienyl (B1206354) (Cp) ligands is crucial for achieving high levels of stereocontrol. Mechanistic studies, including computational work, have been instrumental in understanding the origins of both enantioselectivity and regioselectivity in these transformations.
| Catalyst System | Reactants | Product | Yield (%) | ee (%) |
| [RhCp*Cl₂]₂ / Chiral Ligand | Aromatic Ketone, Internal Alkyne | Chiral Tertiary Indenol | up to 98 | up to 99 |
| [Rh(cod)Cl]₂ / Chiral Ligand | 2-Aryl-1H-indole, Alkyne | Indolo[2,1-a]isoquinoline | 39-81 | N/A |
This table presents representative data for rhodium-catalyzed synthesis of indenol analogues. Specific data for this compound is not available in the reviewed literature.
Gold-Catalyzed Approaches to Indenol and Indene (B144670) Systems
Gold catalysis has become a powerful tool for the synthesis of complex cyclic and heterocyclic compounds, including indenols and indenes. Gold(I) complexes, in particular, are effective in activating carbon-carbon triple bonds towards nucleophilic attack. One notable approach involves the gold-catalyzed cascade reaction of o-(alkynyl)styrenes bearing a thio- or seleno-aryl group at the alkyne terminus. This reaction proceeds through a double cyclization process, involving a key gold-cyclopropyl carbene intermediate, to afford sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. The enantioselective version of this reaction has been explored using chiral gold(I) complexes. nih.govuoa.grscilit.com
Another strategy involves the gold-catalyzed intramolecular cyclization of substituted 1,5-diynes, which provides access to indenone derivatives. This transformation proceeds under mild conditions and allows for the formation of multiple bonds in a single pot. While this method yields indenones, these can potentially be reduced to the corresponding indenols.
| Catalyst System | Reactants | Product | Yield (%) | ee (%) |
| [(S)-DM-SEGPHOS(AuCl)₂]/AgOTs | (E)-o-(Alkynyl)styrene | Dihydroindeno[2,1-b]thiochromene | up to 95 | up to 96 |
| AuCl₃ | Substituted 1,5-Diyne | Indenone Derivative | up to 95 | N/A |
This table presents representative data for gold-catalyzed synthesis of indenol and indene analogues. Specific data for this compound is not available in the reviewed literature.
Enzymatic Deracemization Techniques for Optically Pure Indenols
Enzymatic methods, particularly lipase-catalyzed kinetic resolutions, offer a green and highly selective approach for obtaining enantiopure alcohols. This technique relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor, catalyzed by a lipase. The result is the separation of the unreacted alcohol enantiomer from the acylated enantiomer.
Several lipases have been shown to be effective in the kinetic resolution of various chiral alcohols, including aryltrimethylsilyl chiral alcohols and Morita-Baylis-Hillman derivatives. The choice of lipase, solvent, and acyl donor is crucial for achieving high conversion and enantioselectivity.
| Enzyme | Substrate | Acyl Donor | Conversion (%) | ee (%) of Alcohol |
| Lipase from Pseudomonas cepacia | Racemic Morita-Baylis-Hillman acetate | - (Hydrolysis) | ~50 | >90 |
| Novozym 435 (Candida antarctica Lipase B) | Racemic aryltrimethylsilyl chiral alcohol | Vinyl acetate | 50 | >99 |
| Lipase from Candida rugosa | Racemic Flurbiprofen | n-Butanol | 48 | 92 |
| Lipase B from Candida antarctica (CALB) | Racemic sec-alcohols | Isopropenyl acetate | 96 | 98 |
This table presents representative data for the lipase-catalyzed kinetic resolution of various chiral alcohols, demonstrating the potential of this method for the deracemization of indenol analogues.
Other Transition Metal Catalyzed Enantioselective Syntheses
While palladium, rhodium, and gold catalysts are the most extensively studied for the enantioselective synthesis of indenols, other transition metals have also shown promise. Nickel- and cobalt-catalyzed reactions, for instance, have been effectively used for the regioselective synthesis of indenols, and the development of enantioselective versions of these reactions is an active area of research. The exploration of a broader range of transition metal catalysts could lead to novel and more efficient synthetic routes to chiral indenols like this compound.
Regioselective Synthesis of Substituted Indenols
Controlling the regioselectivity in the synthesis of substituted indenols is crucial for accessing specific isomers. Several catalytic systems have been developed to address this challenge.
Nickel-catalyzed carbocyclization reactions of 2-halophenyl ketones with alkynes provide a reliable method for the regioselective synthesis of indenols. d-nb.info The regioselectivity of this reaction is influenced by the substituents on both the alkyne and the aromatic ring of the halophenyl ketone.
More recently, cobalt-catalyzed annulation reactions have emerged as a powerful tool for the ligand-controlled, divergent synthesis of indenols. By simply modulating the ligand, the annulation of o-iodoaromatic ketones with terminal alkynes can be selectively directed to produce either 2- or 3-substituted indenols with excellent regioselectivity. This approach offers a broad substrate scope and is tolerant of various functional groups, making it a valuable method for the synthesis of diverse indenol scaffolds.
| Catalyst System | Reactants | Major Regioisomer |
| Ni(dppe)Br₂ / Zn | 2-Halophenyl ketone, Unsymmetrical alkyne | 2,3-Disubstituted indenol |
| CoI₂ / Ligand L1 | o-Iodoaromatic ketone, Terminal alkyne | 2-Substituted indenol |
| CoI₂ / Ligand L2 | o-Iodoaromatic ketone, Terminal alkyne | 3-Substituted indenol |
This table illustrates the regioselective synthesis of substituted indenols using nickel and cobalt catalysts.
Palladium-Catalyzed Regioselective Introduction of Specific Functional Groups (e.g., SF₅-alkynes)
The introduction of unique functional groups onto the indenol framework can significantly alter its properties. A notable advancement in this area is the palladium-catalyzed synthesis of 2-SF₅-indenols, which are valuable platforms for creating more complex molecules containing the pentafluorosulfanyl (SF₅) group. This methodology demonstrates high regioselectivity, a crucial aspect of modern synthetic chemistry.
A recently developed palladium-catalyzed reaction utilizes commercially available boronic acid derivatives and readily accessible SF₅-alkynes to produce 2-SF₅-indenols. chemicalbook.com The intrinsic polarization of the SF₅-alkynes is the key to the reaction's complete regioselectivity. chemicalbook.comchemguide.co.uk This method is not only effective but also versatile, allowing for a range of subsequent functionalizations to highlight the utility of the resulting 2-SF₅-indenols and their corresponding indenone oxidation products as building blocks for more intricate SF₅-containing compounds. chemicalbook.comchemguide.co.uk
The proposed mechanism for this transformation involves the formation of a Pd-Ar intermediate, which then undergoes insertion of the SF₅-alkyne. Subsequent intramolecular cyclization and protonolysis yield the final 2-SF₅-indenol product, regenerating the palladium catalyst. researchgate.net This catalytic cycle allows for the efficient construction of these functionalized indenols.
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-SF₅-Indenols
| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| SF₅-alkyne, Aldehyde boronic acid derivative | Pd(OAc)₂, dppe | Toluene, 100°C, 2h | 2-SF₅-indenol | High | researchgate.net |
This table is interactive. Click on the headers to sort the data.
One-Pot and Cascade Reactions for Indenol Derivatives
One-pot and cascade reactions represent a paradigm of efficiency in organic synthesis, minimizing waste and operational steps by combining multiple transformations in a single reaction vessel. researchgate.netmasterorganicchemistry.comyoutube.com These strategies are particularly valuable for constructing complex heterocyclic systems like indenol derivatives.
A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding one, without the need to isolate intermediates or change reaction conditions. researchgate.net This approach enhances atom economy and reduces the time and labor required for synthesis. masterorganicchemistry.com
For instance, one-pot methodologies have been developed for the synthesis of various indole (B1671886) and indeno-fused heterocyclic derivatives, which are structurally related to indenols. google.comnih.govacs.orgcommonorganicchemistry.comnih.gov These reactions often employ transition metal catalysts to facilitate a sequence of bond-forming events. For example, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been shown to construct the indene frame in a single pot under aerobic conditions. researchgate.net This process proceeds through a weakly coordinating aldehyde-assisted C-H bond activation. researchgate.net Similarly, copper-catalyzed one-pot transformations of o-iodoanilines and indole derivatives can yield complex indolo[2,3-b]indoles through a sequence of arylation and intramolecular cyclization. nih.gov
While not always leading directly to simple indenols, these cascade and one-pot reactions provide a powerful strategic blueprint for the convergent synthesis of the indenol core and its analogues, demonstrating the potential to build significant molecular complexity from simple starting materials in an efficient manner. nih.govpressbooks.pub
Synthesis of Precursors and Related Skeletons
The synthesis of the target indenol, this compound, relies on the availability of appropriately substituted precursors, primarily indenones. The strategies for synthesizing these precursors are as varied as they are ingenious, often employing transition-metal catalysis to achieve high efficiency and selectivity.
Strategies for Indenone Synthesis
The indenone ring system is a common structural motif in biologically active compounds, and as such, its synthesis has attracted considerable attention from organic chemists. Transition-metal-catalyzed annulation reactions are a cornerstone of modern indenone synthesis.
Various metals, including palladium, rhodium, cobalt, nickel, and iron, have been successfully employed to catalyze the formation of the indenone skeleton. These reactions can proceed through different mechanisms, often involving C-H activation strategies. For example, rhodium(III)-catalyzed annulative coupling of N-tert-butyl-α-arylnitrones with internal alkynes provides a mild route to indenones. The reaction proceeds through C-H activation, followed by alkyne insertion and subsequent cyclization and hydrolysis.
Other notable strategies include:
The Larock Indenone Synthesis: A foundational method involving the palladium-catalyzed reaction of ortho-halogenated benzaldehydes with alkynes.
Carbonylative Cyclizations: Rhodium catalysts can be used for the carbonylative cyclization of 2-bromophenylboronic acids with alkynes, using paraformaldehyde as a CO source.
Iron-Promoted Tandem Reactions: Ynones can undergo tandem alkylation/cyclization with 4-alkyl-substituted 1,4-dihydropyridines in the presence of an iron promoter to yield 2-alkylated indenones.
Gold-Catalyzed Cyclizations: 2-Alkynylaldehyde cyclic acetals can be efficiently cyclized to indenone derivatives using a gold catalyst.
Intramolecular Friedel-Crafts Acylation: A classic method for forming the five-membered ring of the indanone, which is a direct precursor to indenone. This can be achieved by treating substituted phenylpropionic acids or their acid chlorides with a Lewis acid like AlCl₃ or an acidic catalyst like Nafion®-H.
Table 2: Selected Transition-Metal-Catalyzed Indenone Syntheses
| Catalyst | Precursors | Key Features | Reference |
|---|---|---|---|
| Rhodium(III) | Arylnitrones, Internal Alkynes | Mild conditions, C-H activation | |
| Palladium(0) | o-Halobenzaldehydes, Alkynes | Larock annulation | |
| Rhodium(I) | 2-Bromophenylboronic acids, Alkynes | Carbonylative cyclization | |
| Iron(II/III) | Ynones, 1,4-Dihydropyridines | Radical tandem cyclization |
This table is interactive. Click on the headers to sort the data.
Reduction Methodologies to Dihydroindenols
The conversion of an indenone precursor to a dihydroindenol requires the reduction of both the carbon-carbon double bond within the five-membered ring and the ketone functionality. These reductions can be achieved through various methodologies.
Catalytic Hydrogenation: The reduction of the endocyclic double bond of an indenone to form the corresponding indanone (a dihydroindenone) is typically accomplished via catalytic hydrogenation. google.com This method involves treating the indenone with hydrogen gas in the presence of a metal catalyst. acs.org Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C). google.com The reaction is often carried out in a solvent like ethanol (B145695) or water, sometimes with an acid promoter to enhance reactivity. This heterogeneous catalytic process is environmentally benign as it uses hydrogen as the reductant, generating no stoichiometric waste.
Reduction of the Carbonyl Group: Once the indanone is formed, or if the target is an indenol without reduction of the double bond, the ketone carbonyl group is reduced to a hydroxyl group. The most common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemguide.co.uknih.gov
Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding primary and secondary alcohols, respectively. nih.gov The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ species onto the electrophilic carbonyl carbon. chemguide.co.uk A subsequent workup with a weak acid or water protonates the resulting alkoxide to yield the alcohol.
For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. It is a more powerful reducing agent than NaBH₄ but requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
The combination of these reduction strategies—catalytic hydrogenation followed by carbonyl reduction—provides a reliable pathway to dihydroindenols from indenone precursors.
Mechanistic Investigations of Reactions Involving Indenols and Indene Scaffolds
Elucidation of Catalytic Cycle Pathways
The formation of indenol and indene (B144670) derivatives is often accomplished through sophisticated catalytic cycles involving transition metals like gold, rhodium, and palladium. Each metal offers a unique mode of activation and reactivity, leading to distinct mechanistic pathways.
Gold catalysts have emerged as powerful tools for the synthesis of indene scaffolds. Mechanistic studies, often combining experimental evidence with density functional theory (DFT) calculations, have shed light on the pathways of these transformations.
A prominent example is the gold-catalyzed intramolecular hydroalkylation of ynamides to produce 2-aminoindenes. The catalytic cycle is initiated by the coordination of a gold(I) catalyst to the alkyne moiety of the ynamide. This coordination activates the ynamide, facilitating a subsequent intramolecular reaction. Computational studies have been instrumental in elucidating the intricate details of this process, revealing the involvement of key intermediates and transition states that govern the reaction's outcome. While a specific study on 5-Methoxy-2-methyl-1H-inden-1-ol was not found, the principles derived from related indenol and indene syntheses are highly relevant.
Gold-catalyzed cyclizations of 2-alkynylbenzaldehydes can also lead to indenone derivatives. In some instances, a cyclic acetal (B89532) group can promote a 1,5-hydride shift by activating a benzylic C-H bond, a key step in the formation of the indene ring. organic-chemistry.org
Rhodium(III) catalysis, particularly through C-H activation, provides a versatile platform for the synthesis of complex heterocyclic and carbocyclic systems, including those with an indene core. bohrium.comresearchgate.netnih.gov The catalytic cycles in these reactions are often intricate, involving multiple steps such as C-H activation, migratory insertion, and reductive elimination. nih.gov Identifying the rate-determining step is crucial for optimizing reaction conditions and catalyst design.
In many Rh(III)-catalyzed C-H alkylation reactions, the reductive elimination step is considered rate-limiting. organic-chemistry.org However, the specific rate-determining step can vary depending on the substrates and reaction conditions. For instance, in the Rh(III)-catalyzed oxidative coupling of alkenes, the C-H activation step proceeds via an electrophilic deprotonation pathway to form an aryl-Rh intermediate. organic-chemistry.org Subsequent insertion of the alkene and β-hydride elimination lead to the final product.
A general mechanism for Rh(III)-catalyzed C-H activation often involves the following key steps:
C-H Bond Activation: Formation of a rhodacycle intermediate through a concerted metalation-deprotonation (CMD) pathway is a commonly proposed mechanism. nih.gov
Coordination and Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
Reductive Elimination or β-Hydride Elimination: The final product is released from the metal center through either reductive elimination, which regenerates the Rh(III) catalyst in a different oxidation state, or through β-hydride elimination followed by regeneration of the active catalyst.
The table below summarizes key mechanistic features of Rh(III)-catalyzed C-H activation relevant to the synthesis of indenyl scaffolds.
| Mechanistic Feature | Description |
| Catalyst Precursor | Typically [Cp*RhCl2]2 or related complexes. nih.gov |
| Directing Groups | Amides, oximes, and other coordinating groups are often used to direct C-H activation. nih.govnih.gov |
| C-H Activation Step | Often proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism. nih.gov |
| Rate-Determining Step | Can be C-H activation, migratory insertion, or reductive elimination, depending on the specific reaction. organic-chemistry.org |
| Key Intermediates | Rhodacycle intermediates are central to the catalytic cycle. nih.gov |
Palladium catalysis is another cornerstone in the synthesis of indenol and indene derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions, cyclizations, and C-H functionalization reactions have been extensively developed.
A proposed mechanism for the palladium-catalyzed synthesis of 2-SF5-indenols from SF5-alkynes and boronic acids involves the formation of an active L-Pd-OR catalyst. researchgate.net This is followed by carbopalladation of the alkyne, where the regioselectivity is controlled by the electronic properties of the SF5 group. Subsequent intramolecular cyclization and protonolysis yield the indenol product and regenerate the palladium catalyst. researchgate.net This pathway highlights the importance of ligand effects and substrate control in directing the outcome of the reaction.
In other palladium-catalyzed reactions, such as the cycloisomerization of enynols, the mechanism can involve the formation of a hydridopalladium species that initiates the cyclization cascade. Detailed kinetic and computational studies on related palladium-catalyzed C-H activation reactions have provided evidence for electronically controlled regioselectivity in the cyclopalladation step. nih.govamanote.com
Stereochemical Control and Origins of Enantioselectivity and Regioselectivity
The synthesis of chiral indenols, such as a specific enantiomer of this compound, requires precise control over stereochemistry. This is often achieved through asymmetric catalysis, where a chiral ligand on the metal catalyst directs the formation of one enantiomer over the other.
The origins of enantioselectivity in transition metal-catalyzed reactions are often subtle and can arise from a variety of factors, including the steric and electronic properties of the chiral ligand, the nature of the substrate, and the reaction conditions. researchgate.netnih.govnih.gov For instance, in asymmetric hydrogen-borrowing catalysis, the facial selectivity of the reduction of an imine or iminium intermediate by a metal hydride is controlled by the chiral ligand. researchgate.net
Regioselectivity, the control of which constitutional isomer is formed, is also a critical aspect of indenol synthesis. nih.govnih.gov In Rh(III)-catalyzed C-H functionalization, the choice of directing group and the electronic properties of the substrate play a crucial role in determining the site of C-H activation and subsequent functionalization. nih.gov Similarly, in the palladium-catalyzed synthesis of 2-SF5-indenols, the inherent polarization of the SF5-alkyne dictates the regioselectivity of the carbopalladation step. researchgate.net
The development of enantioselective and regioselective methods for the synthesis of substituted indanones from silyloxyallenes has also been reported, involving an asymmetric carbonyl-ene/intramolecular Heck cyclization sequence. nih.gov Such strategies, which rely on the transfer of chirality from a starting material or the creation of new stereocenters with a chiral catalyst, are fundamental to accessing enantiopure indenol derivatives.
Radical and Unimolecular Formation Mechanisms of Indene Rings
Beyond transition metal catalysis, radical and unimolecular reactions offer alternative pathways for the construction of the indene ring system. nih.govorganic-chemistry.org
Radical cyclizations can be a powerful tool for forming the five-membered ring of the indene scaffold. nih.gov These reactions typically involve the generation of a radical species, which then undergoes an intramolecular cyclization onto an aromatic ring or a pendant unsaturated group. For example, an iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines proceeds via the generation of an alkyl radical, which adds to the alkyne followed by intramolecular cyclization to yield 2-alkylated indenones. organic-chemistry.org The general patterns of radical mechanisms include homolytic cleavage, addition to a pi bond, hydrogen abstraction, halogen abstraction, elimination, and coupling. youtube.com
Unimolecular reactions, such as the borane-induced cyclization of arylallenes, can also lead to the formation of indenes. In this process, a Lewis acid like tris(pentafluorophenyl)borane (B72294) induces the cyclization of the allene (B1206475) and participates in a 1,1-carboboration step to form the C-C bond of the indene ring. rsc.org Another example involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by electrophilic metal salts, where the reaction is believed to proceed through a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org
Computational Chemistry and Theoretical Studies on Indenol Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a versatile and accurate method for investigating the quantum mechanical behavior of molecules. Its application to indenol systems allows for a detailed exploration of their chemical nature.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. While specific studies on the reaction mechanisms of 5-Methoxy-2-methyl-1H-inden-1-ol are not extensively documented in the provided search results, the principles of DFT application can be inferred from studies on related indole (B1671886) and indanone structures. For instance, DFT has been used to study the energetic and spectroscopic profiles of (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, a precursor to melatonin (B1676174) receptor ligands, demonstrating the utility of methods like B3LYP in predicting molecular properties. dntb.gov.ua Such approaches could be applied to understand the synthesis of this compound, including the identification of key intermediates and the calculation of activation energies for different reaction pathways.
Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)
The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons within a molecule through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity and polarizability. nih.gov For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity. nih.gov Similarly, the analysis of HOMO and LUMO electron density in a bis-indolic derivative revealed insights into electron delocalization and intramolecular charge transfer. dntb.gov.ua
For indenol systems, DFT calculations can map the electron density of the HOMO and LUMO. Typically, the HOMO is associated with electron-donating regions, while the LUMO corresponds to electron-accepting regions. The positions of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap for various molecules can range significantly, for instance, from 1.52 eV to 5.57 eV in a series of designed high-energy density materials. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps from DFT Studies on Related Systems
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| Series of High Energy Density Materials | - | - | 1.52 - 5.57 | researchgate.net |
| Substituted Porphyrins | - | - | ~4.71 - 4.80 | researchgate.net |
Note: The values presented are for illustrative purposes from studies on different molecular systems and are not specific to this compound.
Conformational Analysis and Energetic Profiles
The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis using DFT helps to identify the most stable conformations (lowest energy structures) and the energy barriers between them. For flexible molecules, this is crucial for understanding their behavior in different environments.
Studies on related structures, such as 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, have utilized DFT to reveal multiple local minima corresponding to different rotational isomers of substituents. researchgate.net Similar analyses on this compound would involve rotating the methoxy (B1213986) and methyl groups to map the potential energy surface and determine the preferred spatial arrangement. An experimental and computational study on methyl- and methoxy-substituted indanones demonstrated good agreement between experimentally determined and computationally calculated gas-phase enthalpies of formation, validating the accuracy of the computational approach. mdpi.com This synergy between experimental and theoretical data provides a robust understanding of the energetic properties of these compounds. mdpi.com
Molecular Dynamics (MD) Simulations for Ligand-Scaffold Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is particularly valuable for studying the interactions between a ligand, such as an indenol derivative, and a biological macromolecule, like a protein or enzyme.
In the context of drug discovery, MD simulations can predict the binding stability of a ligand in the active site of a target protein. For instance, MD simulations of substituted 5-(4-methoxyphenyl)-1H-indoles with the enzyme ALOX15 were used to assess the stability of different binding modes and understand how these interactions influence the enzyme's catalytic activity. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. By simulating the behavior of this compound within a protein binding pocket, researchers could gain insights into its potential as a therapeutic agent. Furthermore, MD simulations can be used to predict properties like tracer diffusion coefficients, as demonstrated in a study of various ketones in supercritical CO2. researchgate.net
Quantum Chemical Calculations of Spectroscopic and Thermodynamic Parameters
Quantum chemical calculations are highly effective in predicting various spectroscopic and thermodynamic properties of molecules. These theoretical predictions can be compared with experimental data to confirm molecular structures and to aid in the interpretation of spectra.
Thermodynamic parameters, such as the enthalpy of formation, can also be calculated with high accuracy using high-level ab initio methods like G3(MP2)//B3LYP. mdpi.com A study on methoxy-indanones demonstrated that the computationally derived gas-phase enthalpies of formation were in excellent agreement with experimental values obtained from calorimetry. mdpi.com Such calculations for this compound would provide fundamental data on its stability and energetics.
Advanced Research Applications of Indenol and Indene Scaffolds in Organic Chemistry
Indenols as Key Synthetic Intermediates for Complex Molecular Architectures
The strategic placement of a hydroxyl group on the five-membered ring of the indene (B144670) skeleton, as seen in 5-Methoxy-2-methyl-1H-inden-1-ol, provides a reactive handle for a multitude of chemical transformations. This functionality, coupled with the inherent reactivity of the indene core, positions indenols as pivotal intermediates in the synthesis of diverse and complex molecular structures.
Scaffold Diversification for Novel Compound Libraries
The indenol scaffold is a valuable starting point for the generation of diverse compound libraries. The reactivity of the hydroxyl group and the double bond in the five-membered ring allows for a wide range of chemical modifications. For instance, the core structure of this compound can be altered through various reactions, including oxidation, reduction, and substitution. These transformations can introduce new functional groups and modify the electronic properties of the molecule, leading to a library of novel compounds with potentially unique chemical and physical characteristics. The structural flexibility of the indene backbone allows for the introduction of various substituents, enabling the creation of tailored molecular frameworks for specific applications.
Precursors for Polycyclic Aromatic Hydrocarbons (e.g., Indenofluorenes, Indenoacridines)
Indenol and indene derivatives are crucial precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science. While direct synthesis of indenofluorenes and indenoacridines from this compound is not explicitly detailed in available literature, the general synthetic strategies for these PAHs often involve the cyclization of appropriately substituted indene or indenone precursors. beilstein-journals.orgnih.gov For example, intramolecular Friedel-Crafts acylation of derivatives of phenylpropionic acid is a common method for constructing the indanone core, which can then be further elaborated into more complex polycyclic systems. nih.gov The methoxy (B1213986) and methyl groups on the this compound scaffold could potentially influence the regioselectivity of such cyclization reactions and the electronic properties of the resulting PAHs.
Application in Total Synthesis of Complex Natural Products and Analogues (excluding bioactivity/clinical data)
The indene and indenone frameworks are present in various natural products. Synthetic chemists utilize these scaffolds as key building blocks in the total synthesis of these complex molecules and their analogues. researchgate.net While a specific application of this compound in a published total synthesis was not identified, the use of substituted tetralones, which share structural similarities with indenones, has been described in the synthesis of diterpenes and other natural products. researchgate.net The functional groups present in this compound could be strategically employed to construct specific fragments of a target natural product.
Development of Functional Organic Materials
The unique electronic and structural features of the indene scaffold make it an attractive component for the design of functional organic materials. The ability to form extended conjugated systems and to self-assemble into ordered structures is key to their application in electronic devices.
Indenol-Derived Polycyclic Systems in Optoelectronic Applications
Polycyclic aromatic hydrocarbons derived from indenol and indene scaffolds are being explored for their potential in optoelectronic applications. While specific data for materials derived directly from this compound is not available, the broader class of organic semiconductors, including those based on PAHs, is of great interest for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. frontiersin.orgrsc.org The electronic properties of these materials, which dictate their performance in such devices, can be tuned by modifying the molecular structure, for instance, through the introduction of electron-donating or electron-withdrawing groups. The methoxy group in this compound is an electron-donating group that could influence the optoelectronic properties of any derived polycyclic systems.
Exploration in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a key component of the growing field of "plastic electronics," offering advantages such as low cost and flexibility. frontiersin.orgrsc.org The performance of OFETs is highly dependent on the charge transport characteristics of the organic semiconductor used. frontiersin.org Polycyclic aromatic hydrocarbons are a prominent class of materials investigated for this purpose. frontiersin.org Although there are no specific reports on the use of this compound in OFETs, the general principles of OFET design suggest that materials derived from this scaffold could be of interest. The ability to form ordered thin films and to facilitate efficient charge transport are crucial for high-performance OFETs. The molecular structure of indenol-derived PAHs can be tailored to optimize these properties.
Design of Chiral Ligands and Catalysts Utilizing Indenol Stereochemistry
The core principle behind using indenol and its derivatives in asymmetric catalysis lies in their rigid bicyclic structure and the presence of a stereogenic center at the hydroxyl-bearing carbon. This inherent chirality can be transferred to a metal center, thereby inducing enantioselectivity in a catalytic reaction. The substituents on the indenol ring, such as the methoxy and methyl groups in the target compound, would be expected to play a significant role in modulating the electronic and steric properties of the resulting ligands and catalysts.
In a hypothetical scenario, the hydroxyl group of an indenol, such as this compound, could be functionalized to create a variety of chiral ligands. For instance, it could be converted into a phosphinite, which could then coordinate to a transition metal like rhodium or iridium. The resulting metal complex would be a chiral catalyst. The stereochemical outcome of the reactions catalyzed by such a complex would be influenced by the specific stereoisomer of the indenol used.
The design of such catalysts would involve several key considerations:
Choice of Metal: The selection of the transition metal is crucial as it determines the types of reactions that can be catalyzed. Metals like rhodium, iridium, and palladium are commonly used in asymmetric hydrogenation and carbon-carbon bond-forming reactions.
Ligand Backbone: The indenol scaffold provides a rigid backbone that helps in creating a well-defined chiral environment around the metal center. The substituents on the aromatic ring and the five-membered ring can be varied to fine-tune the steric bulk and electronic properties of the ligand.
Coordinating Atom: The nature of the atom that binds to the metal is also important. While phosphorus is common in phosphine (B1218219) and phosphinite ligands, other atoms like nitrogen and oxygen can also be used to create bidentate or tridentate ligands, which can offer enhanced stability and selectivity to the catalyst.
While specific research on this compound is not available, studies on related indenyl phosphine ligands have shown their potential in various catalytic reactions. chemblink.com These ligands can influence the stereoselectivity of reactions by controlling the chirality at the metal center. chemblink.com
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes for Indenols
The chemical industry's increasing focus on environmental stewardship has catalyzed a shift towards green chemistry, a framework aimed at reducing the environmental impact of chemical processes. snu.ac.kr The synthesis of indenols, including 5-Methoxy-2-methyl-1H-inden-1-ol, is an area ripe for the application of these principles to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. snu.ac.kryoutube.com
Future research will likely prioritize the following green chemistry strategies:
Atom Economy and Waste Reduction: Traditional multi-step syntheses can generate significant waste. Green approaches focus on maximizing "atom economy," ensuring that the maximum number of atoms from the reactants are incorporated into the final product. snu.ac.kr This involves designing more efficient reaction pathways that avoid the use of stoichiometric reagents in favor of catalytic systems.
Safer Solvents and Auxiliaries: A significant portion of waste in chemical manufacturing comes from solvents. youtube.com Many common solvents are volatile, toxic, and derived from petrochemicals. youtube.com Research is actively seeking to replace hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives, such as bio-based solvents, ionic liquids, or even water, where possible. youtube.com The goal is to make the use of auxiliary substances unnecessary or, when required, to ensure they are innocuous. youtube.com
Energy Efficiency: Synthetic processes are often energy-intensive, relying on high temperatures and pressures. Future developments will aim to design reactions that can be conducted at ambient temperature and pressure, significantly reducing the energy footprint of indenol synthesis. This may involve the development of novel, highly active catalysts that can function under milder conditions.
Use of Renewable Feedstocks: The ultimate goal of green chemistry is to move away from fossil fuel-based starting materials. Research into converting biomass or other renewable resources into valuable chemical synthons could eventually provide sustainable starting points for the synthesis of the indenol core structure.
| Catalysis | Preferring catalytic reagents over stoichiometric ones to reduce waste and enable reagent recycling. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design for Indenol Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by providing powerful tools for prediction and optimization. hilarispublisher.com These technologies can analyze vast datasets of chemical reactions to identify patterns and relationships that are not obvious to human researchers, accelerating the discovery and development of new synthetic methods. beilstein-journals.orgsinodoschemistry.com
For indenol chemistry, the integration of AI and ML offers several promising avenues:
Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst, concentration) for a given reaction to maximize yield and selectivity. nih.gov By training models on existing reaction data, researchers can significantly reduce the number of experiments needed, saving time and resources. beilstein-journals.org This is particularly useful for complex multi-variable systems common in organic synthesis.
Predictive Synthesis and Retrosynthesis: AI-powered tools can suggest novel synthetic pathways for target molecules like this compound. beilstein-journals.org Retrosynthesis programs can work backward from the target molecule to identify potential starting materials and reaction steps. Forward prediction models can then validate the feasibility of these proposed steps. beilstein-journals.org
Mechanism Elucidation: AI can assist in understanding complex reaction mechanisms. By analyzing computational and experimental data, machine learning can help identify key intermediates and transition states, providing deeper insights into how a reaction proceeds and how it can be controlled. hilarispublisher.commiragenews.com This knowledge is crucial for designing more efficient and selective syntheses.
The synergy between AI and high-throughput experimentation (HTE) is expected to be particularly impactful. beilstein-journals.org Automated systems can perform hundreds of reactions under different conditions, generating large datasets that can be used to train more accurate ML models, creating a powerful cycle of prediction and experimental validation.
Exploration of Novel Reactivity and Unprecedented Transformations of this compound
While the synthesis of the indenol scaffold is well-established, the full reactive potential of this compound remains an area of active exploration. Its unique structure, featuring an allylic alcohol, an electron-rich aromatic ring, and a reactive double bond, provides multiple sites for chemical modification, opening doors to novel molecular architectures.
Future research is expected to focus on:
Asymmetric Catalysis: The hydroxyl-bearing carbon in this compound is a stereocenter. The development of novel asymmetric catalytic methods to control the synthesis of a single enantiomer is a significant goal. This would involve exploring chiral catalysts for key steps like ketone reduction or kinetic resolution of the racemic alcohol.
Novel C-H Activation Reactions: The indenol scaffold possesses several C-H bonds on both the aromatic and cyclopentenyl rings. Modern C-H activation/functionalization strategies could enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to creating diverse derivatives.
Advanced Cycloaddition and Annulation Strategies: The double bond within the five-membered ring is a handle for various cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions). Exploring these reactions with novel partners could lead to the rapid construction of complex, polycyclic frameworks that are difficult to access through other means.
Rearrangement and Ring-Expansion Reactions: Indenol systems can be susceptible to rearrangement under certain conditions (e.g., acid-catalyzed rearrangements). A systematic investigation into these transformations could yield unexpected and potentially useful molecular skeletons, such as substituted naphthalenes or other fused ring systems. The discovery of catalysts that can control these rearrangements would be a significant advance.
By pushing the boundaries of known reactivity, chemists can unlock unprecedented transformations, leveraging this compound as a versatile building block for a new generation of complex molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl ether |
| Sodium methoxide |
| Dichloromethane (DCM) |
| 2-Methyltetrahydrofuran |
| Ethanol (B145695) |
| Naphthalene |
| Diethyl oxalate |
| 3-Methyl-4-nitroanisole |
| Hydrogen peroxide |
| Ammonium hydroxide |
| Tungsten |
| Cyclohexanol |
| Adipic acid |
| Nitric acid |
| Nitrous oxide |
| Hydrogen peroxide |
| Tungstic acid |
| Cyclohexanone |
| Capriolactone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
